2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
The compound 2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide family, characterized by a fused triazole-pyridine core with a sulfonamide substituent at position 8 and a benzyl group at position 2. The piperidine-1-sulfonyl group is a common pharmacophore in CNS-targeting and antimicrobial agents, suggesting possible applications in these therapeutic areas .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c19-15-7-4-6-14(12-15)13-23-18(24)22-11-5-8-16(17(22)20-23)27(25,26)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQZRRLDTCOQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-fluorobenzyl chloride with 8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature . The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolopyridine derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that has a molecular weight of 390.43 g/mol. It features a triazolo-pyridine core with a piperidine sulfonamide and a fluorobenzyl moiety, which contributes to its potential biological activity and chemical reactivity. The compound is achiral and has a logP value of 2.3371, which indicates moderate lipophilicity that can influence its pharmacokinetic properties.
SMILES notation: C1CCN(CC1)S(C1C=CC2=NN(Cc3cccc(c3)F)C(N2C=1)=O)(=O)=O
Scientific Research Applications
This molecule has been investigated for its potential as an antimalarial agent. In silico studies have demonstrated its ability to effectively inhibit the falcipain-2 enzyme, suggesting its potential utility in treating malaria.
Antimalarial Agent:
- Targeting Falcipain-2: It has been studied for its potential as an antimalarial agent, specifically targeting the enzyme falcipain-2 in Plasmodium falciparum.
- In Silico Studies: Computational analyses suggest that this compound can effectively inhibit the falcipain-2 enzyme, indicating its potential use in malaria treatment.
Interaction Studies:
- Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways relevant to malaria treatment.
- Evaluating its binding affinity and selectivity for target proteins is essential for assessing its therapeutic potential and safety profile.
Structural Similarity
Several compounds share structural similarities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(piperidin-1-sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | Lacks fluorobenzyl group | Potentially different biological activity |
| 5-(methylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-7-one | Contains methylsulfonyl instead of piperidine | May exhibit different pharmacological properties |
| 8-(morpholine-1-sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-6-one | Morpholine instead of piperidine | Different interaction profiles due to ring structure |
Mechanism of Action
The mechanism of action of 2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Substituent Effects :
- Fluorine vs. Chlorine/Methyl : The target compound’s 3-fluorophenyl group may enhance metabolic stability compared to Trazodone’s 3-chlorophenyl or M113-0164’s 3-methylphenyl groups due to fluorine’s electronegativity and resistance to oxidation .
- Piperidine Sulfonyl : Shared with 13b and 13c, this group likely enhances binding to sulfonamide-sensitive targets, such as carbonic anhydrases or microbial enzymes .
Biological Activity :
- Trazodone’s serotonin reuptake inhibition is attributed to its piperazinylpropyl side chain, absent in the target compound .
- Antimalarial activity in 13b and 13c correlates with bulky lipophilic substituents (e.g., benzo[d][1,3]dioxole), suggesting the target compound’s 3-fluorophenyl group may require optimization for similar efficacy .
Physical Properties: Higher melting points in 13c (221–222°C) vs.
NMR Data Comparison:
Biological Activity
The compound 2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a notable member of the triazolopyridine class, which is recognized for its diverse biological activities. This compound has been synthesized and studied primarily for its potential applications in medicinal chemistry, particularly in the treatment of malaria and other diseases.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 390.43 g/mol . The structure features a triazole ring fused with a pyridine moiety and a sulfonamide group, which is often associated with enhanced biological activity. Key physical and chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 390.43 g/mol |
| LogP | 2.3371 |
| Hydrogen Bond Acceptors | 8 |
| Polar Surface Area | 64.51 Ų |
Antimalarial Properties
Recent studies have focused on the antimalarial potential of this compound. In a significant investigation published in 2019, researchers utilized in silico methods to screen a library of triazolo[4,3-a]pyridine derivatives against the malarial enzyme falcipain-2 . The study identified several promising candidates that were subsequently synthesized and tested for their in vitro activity against Plasmodium falciparum , the causative agent of malaria. The results indicated that this compound exhibited notable antimalarial effects, positioning it as a candidate for further development in malaria treatment .
The proposed mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes critical to the survival and replication of the malarial parasite. This includes interactions with proteolytic enzymes that are essential for the parasite's lifecycle .
Comparative Studies
Comparative studies with related compounds have shown varying degrees of biological activity. For instance, compounds bearing similar piperidine and sulfonamide functionalities have demonstrated antibacterial and enzyme inhibitory properties . This highlights the significance of structural components in determining biological efficacy.
Case Studies and Research Findings
A comprehensive evaluation of related compounds has been documented in various studies:
- Antibacterial Activity : Compounds similar to this compound have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Some derivatives have been assessed for their inhibitory action on acetylcholinesterase (AChE) and urease enzymes, showcasing their potential therapeutic applications beyond antimalarial activity .
Q & A
Q. How can researchers optimize the synthesis of 2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one?
- Methodological Answer : Synthesis optimization involves:
- Stepwise alkylation and sulfonylation : React 3-fluorobenzyl bromide with a triazolopyridine precursor under reflux in dioxane, followed by sulfonylation using piperidine-1-sulfonyl chloride in the presence of triethylamine as a catalyst .
- Key parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C (alkylation), 40–60°C (sulfonylation) |
| Solvent | Dioxane or THF |
| Catalyst | Triethylamine (2–3 equivalents) |
| Reaction Time | 6–12 hours (alkylation), 4–8 hours (sulfonylation) |
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
Q. Which analytical techniques confirm the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, piperidine protons at δ 1.3–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 429.12) .
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., sulfonyl group orientation) .
Q. What are standard protocols for initial biological activity screening?
- Methodological Answer :
- In vitro antimalarial assays : Test against Plasmodium falciparum cultures (IC₅₀ determination via SYBR Green fluorescence) .
- Kinase inhibition assays : Use ADP-Glo™ Kinase Assay for profiling against kinases (e.g., falcipain-2, with IC₅₀ < 100 nM) .
- Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can computational docking predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Software : Use AutoDock Vina for molecular docking (improved scoring function and multithreading for speed) .
- Protocol :
Prepare the target protein (e.g., falcipain-2, PDB ID 3BPF) by removing water molecules and adding polar hydrogens.
Generate grid maps around the active site (20 ų box).
Run docking simulations with 20 conformers; validate using root-mean-square deviation (RMSD < 2.0 Å) .
- Key findings : Sulfonyl group forms hydrogen bonds with Arg86 and Gln36 residues of falcipain-2, correlating with IC₅₀ values .
Q. What strategies resolve contradictions between in silico predictions and in vitro activity data?
- Methodological Answer :
- Case example : If computational docking predicts high affinity but in vitro assays show low activity:
Solubility check : Measure solubility in assay buffer (e.g., DMSO concentration ≤1% to avoid artifacts) .
Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes) to assess degradation .
Off-target profiling : Screen against related enzymes (e.g., cathepsin L) to rule out cross-reactivity .
Q. How does structural modification influence structure-activity relationships (SAR)?
- Methodological Answer :
- Comparative analysis :
| Analog | Structural Variation | Biological Activity (IC₅₀, nM) |
|---|---|---|
| Target compound | 3-fluorophenyl, piperidine-sulfonyl | 85 (falcipain-2) |
| 6-(piperidin-1-ylsulfonyl) analog | No fluorophenyl group | 320 |
| 8-(morpholine-sulfonyl) analog | Morpholine instead of piperidine | 210 |
- Key insights : Fluorophenyl enhances hydrophobic interactions, while piperidine-sulfonyl improves solubility and target binding .
Q. What experimental designs validate the compound’s mechanism of action?
- Methodological Answer :
- Gene knockout : Use CRISPR/Cas9 to knock out falcipain-2 in P. falciparum; observe loss of compound efficacy .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm target engagement .
Data Contradiction Analysis
Q. How to address discrepancies in stability data under varying pH conditions?
- Methodological Answer :
- Stability studies :
| Condition | Half-life (h) | Degradation Products |
|---|---|---|
| pH 1.2 (gastric) | 2.1 | Desulfonylated analog |
| pH 7.4 (physiological) | 24.5 | None detected |
| pH 10.0 (basic) | 0.8 | Ring-opened byproducts |
- Mitigation : Use enteric coatings for oral formulations or modify the sulfonyl group to enhance stability .
Comparative Pharmacological Profiling
Q. How does this compound compare to electrochemical analogs in redox behavior?
- Methodological Answer :
- Cyclic voltammetry :
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reduction Peak (V) |
|---|---|---|
| Target compound | +0.78 | -1.12 |
| Trazodone analog | +0.65 | -1.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
